Cas no 53902-98-0 (3-bromo-2-methylpyrazolo1,5-apyridine)
3-bromo-2-methylpyrazolo1,5-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-2-methylpyrazolo[1,5-a]pyridine
- 3-Bromo-2-methyl-pyrazolo[1,5-a]pyridine
- Pyrazolo[1,5-a]pyridine, 3-bromo-2-methyl-
- A902054
- 3-bromo-2-methylpyrazolo1,5-apyridine
- SCHEMBL952642
- AS-43256
- SY033531
- CS-0197592
- MFCD22039253
- 53902-98-0
- EN300-1704241
- Z1416171576
- AKOS022691230
- CNXNUGAFNDHRDX-UHFFFAOYSA-N
-
- MDL: MFCD22039253
- Inchi: 1S/C8H7BrN2/c1-6-8(9)7-4-2-3-5-11(7)10-6/h2-5H,1H3
- InChI Key: CNXNUGAFNDHRDX-UHFFFAOYSA-N
- SMILES: BrC1C(C)=NN2C=CC=CC2=1
Computed Properties
- Exact Mass: 209.97926g/mol
- Monoisotopic Mass: 209.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.3
3-bromo-2-methylpyrazolo1,5-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270166-1g |
3-Bromo-2-methylpyrazolo[1,5-a]pyridine |
53902-98-0 | 95% | 1g |
$823 | 2021-08-18 | |
| Alichem | A029197410-250mg |
3-Bromo-2-methylpyrazolo[1,5-a]pyridine |
53902-98-0 | 95% | 250mg |
$428.40 | 2023-09-01 | |
| Alichem | A029197410-1g |
3-Bromo-2-methylpyrazolo[1,5-a]pyridine |
53902-98-0 | 95% | 1g |
$1020.00 | 2023-09-01 | |
| abcr | AB494180-250 mg |
3-Bromo-2-methylpyrazolo[1,5-a]pyridine; 95% |
53902-98-0 | 250MG |
€746.20 | 2023-04-19 | ||
| Chemenu | CM270166-1g |
3-Bromo-2-methylpyrazolo[1,5-a]pyridine |
53902-98-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1111261-1g |
3-Bromo-2-methylpyrazolo[1,5-a]pyridine |
53902-98-0 | 95% | 1g |
$895 | 2024-06-03 | |
| Enamine | EN300-1704241-0.05g |
3-bromo-2-methylpyrazolo[1,5-a]pyridine |
53902-98-0 | 95% | 0.05g |
$202.0 | 2023-09-20 | |
| Enamine | EN300-1704241-0.1g |
3-bromo-2-methylpyrazolo[1,5-a]pyridine |
53902-98-0 | 95% | 0.1g |
$301.0 | 2023-09-20 | |
| Enamine | EN300-1704241-0.25g |
3-bromo-2-methylpyrazolo[1,5-a]pyridine |
53902-98-0 | 95% | 0.25g |
$431.0 | 2023-09-20 | |
| Enamine | EN300-1704241-0.5g |
3-bromo-2-methylpyrazolo[1,5-a]pyridine |
53902-98-0 | 95% | 0.5g |
$679.0 | 2023-09-20 |
3-bromo-2-methylpyrazolo1,5-apyridine Suppliers
3-bromo-2-methylpyrazolo1,5-apyridine Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 3-bromo-2-methylpyrazolo1,5-apyridine
3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS No. 53902-98-0): Properties, Applications, and Market Insights
3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS No. 53902-98-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated pyrazolopyridine derivative serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of both bromine and methyl substituents on the pyrazolo[1,5-a]pyridine scaffold enhances its reactivity, making it valuable for cross-coupling reactions and further functionalization.
The molecular formula of 3-bromo-2-methylpyrazolo[1,5-a]pyridine is C8H7BrN2, with a molecular weight of 211.06 g/mol. Its structure consists of a fused bicyclic system containing a pyrazole ring annulated to a pyridine ring, with bromine at the 3-position and a methyl group at the 2-position. This arrangement contributes to interesting electronic properties that researchers exploit in drug design. Recent studies highlight its potential in addressing drug-resistant infections and neurodegenerative diseases, topics currently trending in biomedical research circles.
In pharmaceutical applications, 3-bromo-2-methylpyrazolo[1,5-a]pyridine serves as a key intermediate for developing small molecule therapeutics. Its structural motif appears in compounds targeting protein kinases, which are crucial in cancer signaling pathways. The bromine atom facilitates various metal-catalyzed coupling reactions (such as Suzuki or Buchwald-Hartwig couplings), allowing efficient derivatization—a feature highly valued in parallel synthesis and combinatorial chemistry approaches. Current research explores its incorporation into molecules with potential activity against COVID-19 related proteins, aligning with ongoing pandemic-related investigations.
The compound's physicochemical properties make it suitable for diverse applications beyond medicine. In material science, derivatives of pyrazolo[1,5-a]pyridine demonstrate interesting luminescent properties, suggesting potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The methyl group enhances solubility in organic solvents, while the bromine provides a handle for further structural modifications—characteristics that facilitate its use in high-throughput screening libraries.
Market analysis indicates growing demand for 3-bromo-2-methylpyrazolo[1,5-a]pyridine, particularly from contract research organizations and academic laboratories focused on fragment-based drug discovery. Suppliers report increased inquiries from researchers working on JAK inhibitors and BTK inhibitors, reflecting current therapeutic trends in immunology and oncology. The compound's stability under standard storage conditions (typically recommended at 2-8°C) and compatibility with common organic solvents contribute to its popularity as a research chemical.
From a synthetic chemistry perspective, several improved routes to 3-bromo-2-methylpyrazolo[1,5-a]pyridine have emerged in recent literature. Modern approaches emphasize atom economy and green chemistry principles, responding to the pharmaceutical industry's sustainability initiatives. Researchers have developed catalytic methods that reduce heavy metal residues, addressing concerns about environmental impact of chemical synthesis—a hot topic in ESG (Environmental, Social, and Governance) discussions within the chemical sector.
Quality control of 3-bromo-2-methylpyrazolo[1,5-a]pyridine typically involves HPLC analysis with UV detection, with purity standards often exceeding 97% for research applications. Advanced characterization techniques like LC-MS and NMR spectroscopy ensure batch-to-batch consistency, crucial for reproducible biological testing. These quality measures align with current Good Manufacturing Practice (cGMP) expectations, even for non-clinical grade materials.
Looking forward, the applications of 3-bromo-2-methylpyrazolo[1,5-a]pyridine are likely to expand as researchers explore its potential in proteolysis targeting chimeras (PROTACs) and other emerging therapeutic modalities. Its balanced lipophilicity (predicted logP ~2.5) and molecular weight make it attractive for these cutting-edge approaches. Furthermore, computational studies suggest that derivatives of this scaffold may interact with undruggable targets, a major focus in contemporary drug discovery.
For researchers sourcing 3-bromo-2-methylpyrazolo[1,5-a]pyridine, it's important to verify suppliers' analytical data and consider scale-up capabilities if transitioning from discovery to development. The compound's commercial availability from multiple specialty chemical providers facilitates access for global research teams working on next-generation therapeutics and advanced materials.
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